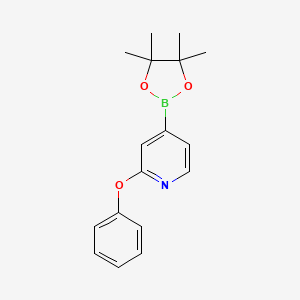

2-PHENOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE

Beschreibung

2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. The compound features a phenoxy substituent at the 2-position and a pinacol boronate ester at the 4-position of the pyridine ring. This arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. Its molecular formula is C₁₇H₁₉BNO₃, with a molecular weight of 296.16 g/mol (calculated).

Eigenschaften

IUPAC Name |

2-phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMZYXKDKIMSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Borylation Reaction: The starting material, 2-phenoxypyridine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures (80-100°C) to form the boronate ester.

Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the borylation reaction. Additionally, automated purification systems can be employed to streamline the purification process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and forms biaryl or vinyl-aryl products.

Oxidation: The boronate ester group can be oxidized to form the corresponding phenol or alcohol derivatives using oxidizing agents such as hydrogen peroxide or sodium perborate.

Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation reactions.

Boronic Acids: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to form stable boron-containing compounds.

Materials Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials, with unique properties.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Wirkmechanismus

The mechanism of action of 2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to participate in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This reactivity is exploited in the synthesis of various organic compounds, making it a valuable tool in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Pyridine-Boronate Derivatives with Halogen Substituents

- 3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)Pyridine (CAS 1634-36-2) Molecular Formula: C₁₁H₁₄BFNO₂ Molecular Weight: 241.05 g/mol Key Features: The fluorine atom at the 3-position introduces electron-withdrawing effects, reducing electron density at the boronate site. This enhances oxidative stability but may slow coupling reactions compared to electron-rich analogs .

- 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(Trifluoromethyl)Pyridine (CAS 1218790-05-6) Molecular Formula: C₁₂H₁₃BClF₃NO₂ Molecular Weight: 329.50 g/mol Key Features: The trifluoromethyl and chloro groups create steric hindrance and strong electron-withdrawing effects, limiting reactivity in cross-coupling reactions. This compound is primarily used in niche applications requiring halogen retention .

Pyridine-Boronate Derivatives with Alkoxy/Aryloxy Substituents

- Applications include polymer synthesis .

- 2-Ethoxy-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)Pyridine Molecular Formula: C₁₃H₁₉BNO₃ Molecular Weight: 263.11 g/mol Key Features: Ethoxy substituents provide moderate electron donation, balancing reactivity and stability. This derivative is favored in medicinal chemistry for intermediate synthesis .

Electronic and Steric Effects

| Compound | Substituent Effects | Reactivity in Suzuki Coupling | Applications |

|---|---|---|---|

| Target Compound | Phenoxy (electron-donating) | High | Pharmaceuticals, agrochemicals |

| 3-Fluoro-4-Boronate Pyridine | Fluoro (electron-withdrawing) | Moderate | Fluorinated drug intermediates |

| 2-Chloro-6-Trifluoromethyl Pyridine | Cl/CF₃ (strongly electron-withdrawing) | Low | Specialty materials |

| 2-Benzyloxy-5-Boronate Pyridine | Benzyloxy (steric bulk) | Moderate | Polymer chemistry |

Thermal and Solubility Properties

- 2,6-Dimethoxy-3-Boronate Pyridine (CAS 214360-59-5) has a higher molecular weight (265.11 g/mol) and improved crystallinity due to methoxy groups .

- Solubility: Phenoxy and benzyloxy derivatives exhibit higher solubility in toluene and THF compared to halogenated analogs.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Phenoxy-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)Pyridine | Not Reported | C₁₇H₁₉BNO₃ | 296.16 | – |

| 3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)Pyridine | 1634-36-2 | C₁₁H₁₄BFNO₂ | 241.05 | – |

| 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(Trifluoromethyl)Pyridine | 1218790-05-6 | C₁₂H₁₃BClF₃NO₂ | 329.50 | – |

| 2-(Benzyloxy)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)Pyridine | 832735-54-3 | C₁₈H₂₂BNO₃ | 311.18 | – |

Biologische Aktivität

2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 627899-90-5) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is . The compound features a pyridine ring substituted with a phenoxy group and a dioxaborolane moiety. This unique structure contributes to its biological activity.

Pharmacological Activity

Recent studies have indicated that this compound exhibits various pharmacological properties:

-

Anticancer Activity :

- In vitro studies have shown that 2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can inhibit the growth of cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these cell lines were reported to be in the range of 1.75–9.46 μM, demonstrating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (IC50 values of 17.02 μM and 11.73 μM respectively) .

- Mechanism of Action :

- Safety Profile :

Case Studies

Several studies have examined the biological activity of 2-Phenoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine:

Study 1: Antiviral Activity

In a study investigating antiviral properties against influenza viruses, the compound demonstrated significant efficacy against both Oseltamivir-sensitive and resistant strains. It effectively reduced viral load in infected mice lungs and improved survival rates .

Study 2: Antitumor Efficacy

A comparative study evaluated the antitumor efficacy of this compound against various cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis more effectively than traditional chemotherapeutics .

Data Table: Biological Activity Overview

| Biological Activity | Cell Line/Model | IC50 (μM) | Comments |

|---|---|---|---|

| Anticancer | MCF-7 | 1.75–9.46 | Superior growth inhibition |

| Anticancer | MDA-MB-231 | 1.75–9.46 | Higher selectivity index |

| Antiviral | Influenza A Virus | N/A | Significant viral load reduction |

| Safety | Kunming Mice | >2000 mg/kg | No acute toxicity observed |

Q & A

Q. What key structural features of this compound influence its reactivity in cross-coupling reactions?

The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a pyridine ring. The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the pyridine moiety may coordinate to transition metal catalysts or influence electronic properties. The phenoxy substituent at the 2-position adds steric bulk, which can affect reaction kinetics and regioselectivity .

Q. What analytical methods are recommended for confirming purity and structural integrity?

- High-Performance Liquid Chromatography (HPLC): Ensures purity by separating and quantifying impurities .

- Gas Chromatography (GC) and Titration: Used for purity assessment (>98% by GC) and quantification of boron content .

- Nuclear Magnetic Resonance (NMR): Validates structural features (e.g., aromatic protons, boronic ester peaks) .

| Method | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Retention time, peak symmetry |

| GC | Volatile impurity detection | Column temperature, carrier gas |

| Titration | Boron content quantification | pH indicators, stoichiometry |

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions using this compound be optimized?

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used. Ligand choice (e.g., SPhos) can improve efficiency .

- Solvent and Base: Anhydrous THF or DMF with carbonate bases (e.g., K₂CO₃) enhance stability of the boronic ester .

- Temperature Control: Reactions are typically conducted at 60–100°C under inert atmospheres to prevent hydrolysis .

Troubleshooting Note: If yields are low, screen alternative ligands (XPhos) or use microwave-assisted synthesis to reduce reaction time .

Q. What strategies mitigate hydrolysis or oxidation of the boronic ester during storage?

- Storage Conditions: Keep under argon or nitrogen at –20°C in amber vials to limit moisture/light exposure .

- Stabilizers: Add molecular sieves (3Å) to storage containers to absorb residual moisture .

- In Situ Generation: Use the compound immediately after synthesis or generate it in situ from its boronic acid precursor .

Q. How should contradictory data on reaction yields or byproduct formation be resolved?

- Systematic Parameter Screening: Vary catalyst loading, solvent polarity, and temperature to identify optimal conditions .

- Advanced Characterization: Employ LC-MS or MALDI-TOF to detect trace byproducts not resolved by GC/HPLC .

- Theoretical Validation: Cross-reference results with computational models (DFT) to predict reactivity trends .

| Issue | Resolution Approach | Reference |

|---|---|---|

| Low yield | Increase catalyst loading | |

| Unidentified byproducts | LC-MS analysis | |

| Hydrolysis | Use anhydrous solvents |

Methodological Considerations

Q. How is this compound integrated into polymer or materials science research?

The boronic ester group enables covalent incorporation into polymers via cross-coupling, creating materials with tunable electronic properties. For example, it can serve as a monomer in conjugated polymers for organic electronics. Stability during polymerization requires strict moisture control .

Q. What synthetic routes are reported for derivatives of this compound?

- Substitution Reactions: Replace the phenoxy group with other aryl/heteroaryl halides via Buchwald-Hartwig amination .

- Functionalization of Pyridine: Modify the pyridine ring through electrophilic substitution (e.g., nitration, sulfonation) .

Data Contradiction Analysis

Q. Why do different studies report varying regioselectivity in cross-coupling reactions?

Discrepancies often arise from differences in:

- Steric Effects: Bulky ligands or substituents on coupling partners alter accessibility of the boronic ester .

- Electronic Effects: Electron-withdrawing/donating groups on the pyridine ring modulate reactivity .

- Reaction Scale: Microscale reactions may exhibit different kinetics compared to bulk synthesis .

Resolution: Conduct kinetic studies under standardized conditions and compare with computational simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.